
n-(4-Tert-octylphenyl)-1-naphthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Tert-octylphenyl)-1-naphthylamine: is an organic compound with the molecular formula C24H29N. It is a derivative of naphthylamine, where the naphthyl group is substituted with a 4-tert-octylphenyl group. This compound is known for its applications in various industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-tert-octylphenyl)-1-naphthylamine typically involves the reaction of 1-naphthylamine with 4-tert-octylphenol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: n-(4-Tert-octylphenyl)-1-naphthylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the tert-octyl group or the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: n-(4-Tert-octylphenyl)-1-naphthylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in studies related to reaction mechanisms and catalysis .
Biology and Medicine: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its role in modulating enzyme activity and its interactions with biological membranes .
Industry: Industrially, this compound is used as an antioxidant in lubricants and polymers. It helps in preventing oxidative degradation and extending the lifespan of these materials .
Mécanisme D'action
The mechanism of action of n-(4-tert-octylphenyl)-1-naphthylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
4-tert-Octylphenol: A degradation product of non-ionic surfactants, known for its endocrine-disrupting properties.
4-n-Nonylphenol: Another alkylphenol with similar industrial applications and environmental concerns.
Uniqueness: n-(4-Tert-octylphenyl)-1-naphthylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of the naphthyl and tert-octylphenyl groups makes it particularly effective as an antioxidant and a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
4572-51-4 |
|---|---|
Formule moléculaire |
C24H29N |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)19-13-15-20(16-14-19)25-22-12-8-10-18-9-6-7-11-21(18)22/h6-16,25H,17H2,1-5H3 |
Clé InChI |
ZLUHLPGJUZHFAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


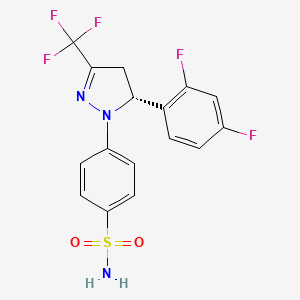


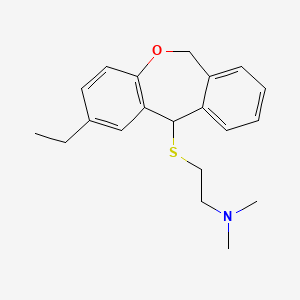

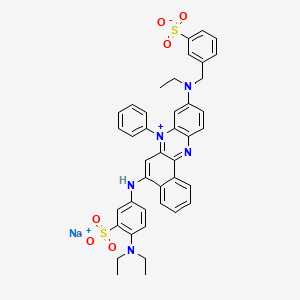

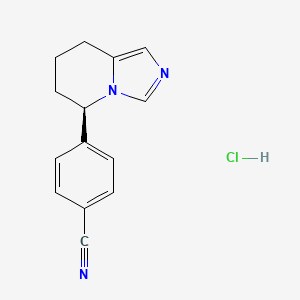

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)
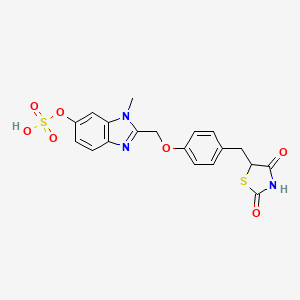
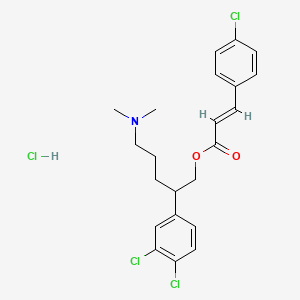
![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)

